molecular formula C19H20N4O2 B2786699 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2200037-67-6

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2786699
CAS No.: 2200037-67-6
M. Wt: 336.395
InChI Key: DLDQDTPGPVIPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(1H-Indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a synthetic small molecule designed for research purposes, integrating an indole scaffold, a piperidine ring, and a dihydropyrimidinone (DHP) core. This unique structure combines pharmacophores known for diverse biological activities, making it a compound of significant interest in medicinal chemistry and drug discovery. The indole moiety is a privileged structure in pharmacology, found in numerous compounds with documented antiviral, anticancer, anti-inflammatory, and antimicrobial properties . Furthermore, the 3,4-dihydropyrimidin-4-one core is a key heterocyclic system with a rich history in drug development. Notably, derivatives of this scaffold, such as the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family, have been extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV-1 activity . Beyond virology, the dihydropyrimidinone scaffold is also being investigated in other therapeutic areas, including as antagonists for targets like SHP2 in oncology . This compound is supplied solely for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to their institution's chemical hygiene plans.

Properties

IUPAC Name

3-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18-4-7-20-13-23(18)12-14-5-9-22(10-6-14)19(25)16-2-1-15-3-8-21-17(15)11-16/h1-4,7-8,11,13-14,21H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDQDTPGPVIPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(1H-indole-6-carbonyl)piperidine. This intermediate is subsequently reacted with 3,4-dihydropyrimidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole-6-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-6-carboxylic acid derivatives.

    Reduction: Formation of 1-(1H-indole-6-yl)methanol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dihydropyrimidinone core can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Biological Notes Reference
Target Compound 1H-Indole-6-carbonyl-piperidin-4-yl-methyl Not reported Potential kinase/receptor modulation
6-N-(p-Tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b) p-Tolylamino, methylthio 252–254 Anticandidal activity
6-N-(p-Anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one (8c) p-Anisidino, methylthio 229–231 Anticandidal activity
5-Ethyl-6-methyl-2-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one (Y020-1181) Piperidin-1-yl, ethyl, methyl Not reported Screening compound for drug discovery
6-Amino-2-(4-benzylpiperidin-1-yl)-3,4-dihydropyrimidin-4-one 4-Benzylpiperidin-1-yl, amino Not reported Kinase inhibitor candidate
6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one Methoxy, amino 214–216 Intermediate in nucleoside synthesis

Key Observations :

Substituent Diversity: The target compound uniquely integrates an indole-6-carbonyl-piperidine group, distinguishing it from simpler derivatives like 8b (p-tolylamino) or 8c (p-anisidino) . This substitution likely enhances steric bulk and aromatic interactions compared to Y020-1181 (piperidin-1-yl) or 6-amino-2-methoxy derivatives . Electron-Withdrawing vs.

Physicochemical Properties: Melting Points: Derivatives with polar substituents (e.g., 8b, 8c) exhibit higher melting points (229–254°C) compared to 6-amino-2-methoxy (214–216°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) . The target compound’s indole group may further elevate melting points due to π-π stacking and hydrogen bonding from the indole NH.

Synthetic Routes: Reductive amination (e.g., sodium triacetoxyborohydride-mediated coupling) is commonly used to attach piperidine or indole moieties to dihydropyrimidinone cores, as seen in analogues like Y020-1181 and the target compound .

Biological Activity

The compound 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.5 g/mol
  • CAS Number : 2178770-97-1

The compound features a dihydropyrimidinone core linked to an indole derivative via a piperidine moiety, which is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and pyrimidine have shown effectiveness against various bacterial strains, including drug-resistant ones. The minimum inhibitory concentration (MIC) for some related compounds was as low as 0.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus (MRSA) .

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.5MRSA
Compound B1.0Staphylococcus epidermidis
Compound C8.0Escherichia coli

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Studies have shown that compounds with the indole structure can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

In vitro studies revealed that similar compounds inhibited cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential therapeutic applications.

The biological activity of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Membrane Disruption : Some derivatives exhibit the ability to disrupt bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Study 1: Antimicrobial Efficacy

A study conducted on a series of indole-based compounds demonstrated that those with longer alkyl chains exhibited increased antibacterial activity. The compound's structure was modified to enhance its interaction with bacterial membranes, significantly reducing MIC values against resistant strains .

Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer effects of indole derivatives, where the compound showed promising results in inhibiting the growth of MCF-7 cells by inducing apoptosis through the mitochondrial pathway . The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, and what analytical methods validate its purity?

  • Methodology :

  • Synthesis : Multi-step protocols involving condensation of indole-6-carboxylic acid with piperidin-4-ylmethanol, followed by coupling to dihydropyrimidinone scaffolds. Key intermediates require reductive amination or palladium-catalyzed cross-coupling (e.g., sodium triacetoxyborohydride for imine reduction) .
  • Purification : Column chromatography (silica gel, eluents: EtOAc/hexane gradients) or preparative HPLC for polar derivatives .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity and stereochemistry (e.g., indole NH at δ 10-12 ppm, dihydropyrimidinone carbonyl at δ 160-170 ppm) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
    Table 1 : Representative Synthetic Conditions
StepReagents/ConditionsYield (%)Reference
Indole couplingDCC/DMAP, CH2_2Cl2_2, RT65-75
Piperidine alkylationNaBH(OAc)3_3, AcOH, 0°C→RT80-85

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • Skin/Eye Exposure : Immediate rinsing with water (≥15 minutes) and removal of contaminated clothing .
  • Inhalation : Use fume hoods; monitor for respiratory irritation (no acute toxicity reported, but structural analogs show moderate hazards) .
  • Storage : Desiccated at -20°C under inert gas (N2_2) to prevent hydrolysis of the dihydropyrimidinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structural analogs of this compound?

  • Approach :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., indole vs. pyridinyl groups) using in vitro assays (e.g., kinase inhibition profiling) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to differentiate intrinsic activity vs. pharmacokinetic artifacts .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

Q. What strategies optimize the reaction yield for introducing the piperidin-4-ylmethyl substituent?

  • Optimization Tactics :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis : Employ Pd(OAc)2_2/Xantphos for Ullmann-type couplings or microwave-assisted heating to reduce reaction time .
  • Byproduct Analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., over-alkylation or ring-opening) .

Q. How can computational modeling guide target identification for this compound?

  • Methodology :

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to predict binding to kinase domains (e.g., CDK2, Aurora A) based on pyrimidinone scaffold interactions .
  • MD Simulations : Analyze ligand-protein stability (RMSD < 2.0 Å over 100 ns) to prioritize in vitro testing .
    Table 2 : Predicted Targets and Binding Affinities
Target ProteinPredicted ΔG (kcal/mol)Reference
CDK2-9.2 ± 0.3
PI3Kγ-8.7 ± 0.5

Methodological Notes

  • Contradiction Resolution : Cross-validate spectral data (e.g., NOESY for stereochemistry) when NMR signals overlap due to dihydropyrimidinone tautomerism .
  • Biological Assays : Include counter-screens against off-target receptors (e.g., GPCRs) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.